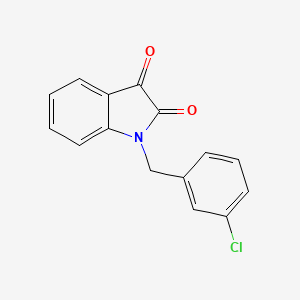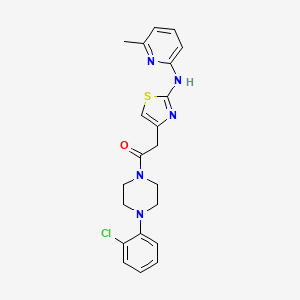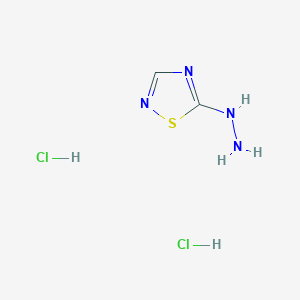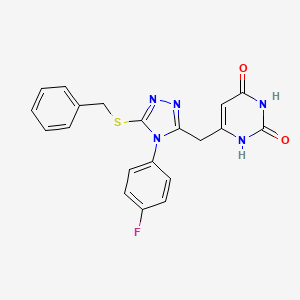![molecular formula C11H11ClF3NOS B2510094 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one CAS No. 2415531-70-1](/img/structure/B2510094.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one is a synthetic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system substituted with a chloro group and a trifluorobutanone moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position on the thieno[3,2-c]pyridine ring.
Attachment of the trifluorobutanone moiety: This step involves the reaction of the chloro-substituted thieno[3,2-c]pyridine with a trifluorobutanone derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Análisis De Reacciones Químicas
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.
Addition: The carbonyl group can undergo addition reactions with nucleophiles like Grignard reagents or organolithium compounds, resulting in the formation of alcohols or other functionalized products.
Aplicaciones Científicas De Investigación
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or material applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities or receptor-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluorobutanone groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar compounds to 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one include:
2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: This compound shares the thieno[3,2-c]pyridine core but differs in the substituent groups, affecting its reactivity and applications.
4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol: Another derivative with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NOS/c12-9-5-7-6-16(4-2-8(7)18-9)10(17)1-3-11(13,14)15/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIYDLTEGRSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510012.png)





![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)
![8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B2510026.png)

![1-(4-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2510028.png)
![2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

